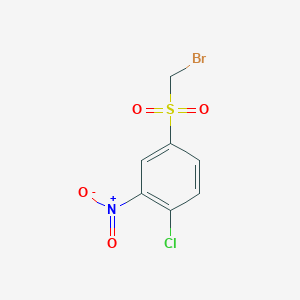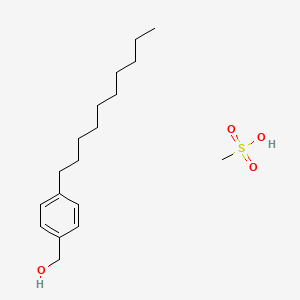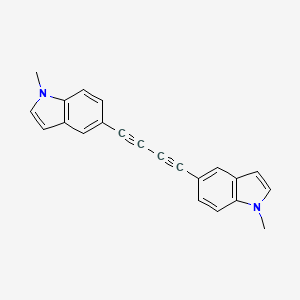![molecular formula C27H32O3S B14583657 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- CAS No. 61365-64-8](/img/structure/B14583657.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol, tert-butyl groups, and a phenylsulfonylmethyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- typically involves multiple steps, starting with the preparation of the phenol derivative. The introduction of tert-butyl groups at the 2 and 6 positions is achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The phenylsulfonylmethyl group is then introduced through a sulfonylation reaction, where phenylsulfonyl chloride reacts with the phenol derivative in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and optimized reaction conditions are employed to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Sulfides and related compounds.
Substitution: Halogenated phenols and sulfonyl derivatives.
科学的研究の応用
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
作用機序
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bulky tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity. The sulfonyl group can participate in various chemical interactions, further modulating the compound’s activity.
類似化合物との比較
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- can be compared with other similar compounds such as:
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: This compound lacks the phenylsulfonylmethyl group, resulting in different chemical properties and reactivity.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of the phenylsulfonylmethyl group, leading to variations in its applications and reactivity.
The uniqueness of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]- lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
特性
CAS番号 |
61365-64-8 |
|---|---|
分子式 |
C27H32O3S |
分子量 |
436.6 g/mol |
IUPAC名 |
4-[benzenesulfonyl(phenyl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C27H32O3S/c1-26(2,3)22-17-20(18-23(24(22)28)27(4,5)6)25(19-13-9-7-10-14-19)31(29,30)21-15-11-8-12-16-21/h7-18,25,28H,1-6H3 |
InChIキー |
CKLIJJAVHYKNRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


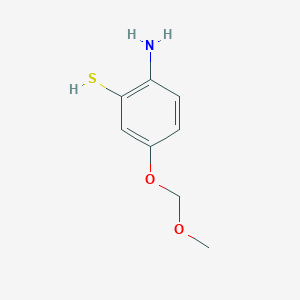
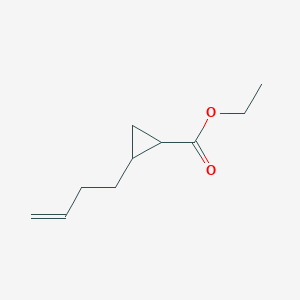
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
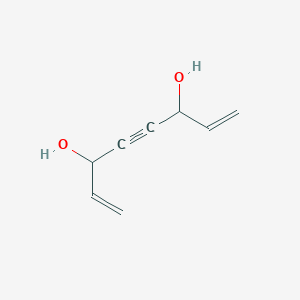
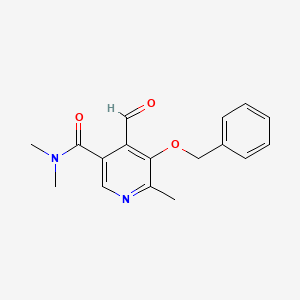
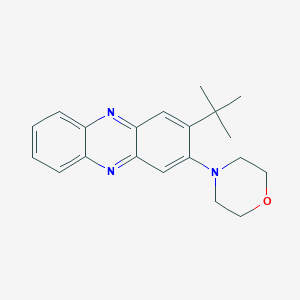
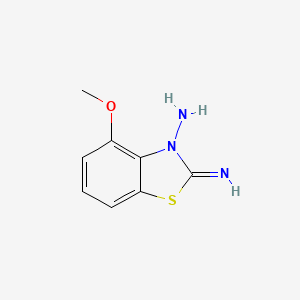
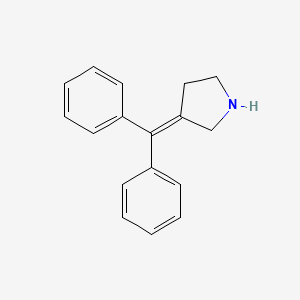
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
